(5-Methylthiophen-3-YL)boronic acid
Overview
Description
“(5-Methylthiophen-3-YL)boronic acid” is a chemical compound with the CAS Number: 930303-82-5. It has a linear formula of C5H7BO2S . It is a solid substance and should be stored in a dark place, sealed in dry, and under -20°C .
Molecular Structure Analysis
The molecular weight of “(5-Methylthiophen-3-YL)boronic acid” is 141.99 . The InChI Code is 1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 .Chemical Reactions Analysis
Boronic acids, including “(5-Methylthiophen-3-YL)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“(5-Methylthiophen-3-YL)boronic acid” is a solid substance . It should be stored in a dark place, sealed in dry, and under -20°C .Scientific Research Applications
Electrochromic Applications
(5-Methylthiophen-3-YL)boronic acid finds application in the creation of electrochromic polythiophenes, as demonstrated in a study by Alkan, Cutler, and Reynolds (2003). Electrochemical polymerization in boron trifluoride ethylether results in homogenous, smooth electroactive films that can undergo distinctive color changes, a property exploited in electrochromic devices (Alkan, Cutler, & Reynolds, 2003).
Fluorescent Chemosensors
Boronic acid, a component of (5-Methylthiophen-3-YL)boronic acid, is instrumental in developing fluorescent chemosensors for biological active substances. A review by Huang et al. (2012) discusses the use of boronic acid sensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors work by changing fluorescence properties upon interaction with targeted substances (Huang et al., 2012).
Catalysis in Organic Chemistry
In organic chemistry, boronic acids, including derivatives like (5-Methylthiophen-3-YL)boronic acid, serve as catalysts in various reactions. Hashimoto, Gálvez, and Maruoka (2015) explored boronic acid's role in catalyzing highly enantioselective aza-Michael additions, demonstrating the versatile catalytic properties of boronic acids (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications
Boronic acid polymers, closely related to (5-Methylthiophen-3-YL)boronic acid, have shown promise in biomedical applications such as HIV, obesity, diabetes, and cancer treatment. Cambre and Sumerlin (2011) emphasized the unique reactivity, solubility, and responsive nature of these polymers, suggesting their potential in various medical treatments and diagnostics (Cambre & Sumerlin, 2011).
Sensing Applications
Lacina, Skládal, and James (2014) highlighted the use of boronic acids in sensing applications, exploiting their interactions with diols and Lewis bases. This versatility enables their use in biological labelling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Safety And Hazards
“(5-Methylthiophen-3-YL)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
(5-methylthiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOUTSJZHTVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-3-YL)boronic acid | |
CAS RN |
930303-82-5 | |
Record name | (5-methylthiophen-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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